Technical Monograph: para-Hydroxy Atorvastatin-d5 Calcium Salt
Technical Monograph: para-Hydroxy Atorvastatin-d5 Calcium Salt
Topic: para-Hydroxy Atorvastatin-d5 Calcium Salt Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals
Advanced Characterization & Bioanalytical Application Guide
Executive Summary
para-Hydroxy Atorvastatin-d5 Calcium Salt (p-OH-Atorvastatin-d5) is the stable isotope-labeled analog of the primary active metabolite of Atorvastatin. It serves as the critical Internal Standard (IS) for the precise quantification of atorvastatin metabolites in biological matrices (plasma, serum, urine) using LC-MS/MS.
As a Senior Application Scientist, I emphasize that the utility of this compound extends beyond simple mass-differentiation. Its physicochemical behavior mirrors the analyte of interest, allowing it to compensate for matrix effects , extraction efficiency variability , and ionization suppression —the "three pillars" of error in high-throughput bioanalysis.
Chemical Identity & Physicochemical Properties[1][2]
The calcium salt form ensures stability and solubility characteristics consistent with the pharmaceutical formulation of the parent drug.
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | para-Hydroxy Atorvastatin-d5 Calcium Salt |
| Systematic Name | Calcium (3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(phenyl-d5)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate (2:1) |
| CAS Number | 265989-45-5 (Salt); 214217-88-6 (Free Acid ref) |
| Molecular Formula | C₆₆H₆₀D₁₀F₂N₄O₁₂Ca (Dimer) / C₃₃H₂₉D₅FN₂O₆ • 0.5 Ca (Monomer) |
| Molecular Weight | ~1199.4 Da (Dimer) / ~598.6 Da (Monomer) |
| Isotopic Purity | ≥ 99% Deuterium Enrichment |
| Chemical Purity | ≥ 98% |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble: Methanol, DMSO, DMFSlightly Soluble: EthanolInsoluble: Aqueous pH < 4.0 |
| pKa | ~4.5 (Carboxylic acid moiety) |
Mechanistic Context: Metabolism & Bioanalysis[3][4][5]
The Metabolic Pathway
Atorvastatin is extensively metabolized by CYP3A4 in the liver.[1] The hydroxylation at the para position of the phenylcarbamoyl moiety yields para-hydroxy atorvastatin. This metabolite is pharmacologically active and circulates in plasma, often requiring simultaneous quantification with the parent drug.
Why d5? The Isotope Dilution Principle
In LC-MS/MS, "ion suppression" from plasma phospholipids can drastically alter signal intensity.
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Co-elution: The d5-analog co-elutes (or elutes extremely close) to the non-deuterated analyte.
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Compensation: Any suppression affecting the analyte affects the IS equally. The Area Ratio (Analyte/IS) remains constant, preserving accuracy.
Figure 1: Metabolic pathway of Atorvastatin mediated by CYP3A4, highlighting the structural relationship between the active metabolite and the d5-Internal Standard.
Validated Experimental Protocol (LC-MS/MS)
This protocol outlines a self-validating workflow for quantifying para-hydroxy atorvastatin in human plasma using the d5-calcium salt as the IS.
Reagent Preparation
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Stock Solution (1 mg/mL): Dissolve 1 mg of para-Hydroxy Atorvastatin-d5 Calcium Salt in 1 mL of Methanol .
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Note: Do not use pure water; the salt may precipitate or lactonize at acidic pH.
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Working IS Solution (100 ng/mL): Dilute the stock in 50:50 Acetonitrile:Water.
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Storage: Store aliquots at -20°C in amber glass vials (light sensitive).
Sample Extraction (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation, reducing phospholipid buildup on the column.
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Aliquot: Transfer 200 µL of plasma into a glass tube.
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Spike IS: Add 50 µL of Working IS Solution (d5). Vortex for 10 sec.
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Buffer: Add 100 µL Ammonium Formate (5 mM, pH 4.0) to stabilize the acid form.
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Extract: Add 2 mL TBME (tert-Butyl methyl ether) .
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Agitate: Mechanical shaker for 10 min. Centrifuge at 4000 rpm for 5 min.
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Concentrate: Transfer supernatant to a clean vial. Evaporate to dryness under Nitrogen at 40°C.[2]
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Reconstitute: Dissolve residue in 150 µL Mobile Phase.
LC-MS/MS Parameters
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Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
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Mobile Phase:
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Ionization: ESI Positive Mode.
MRM Transitions (Critical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| p-OH Atorvastatin | 575.2 | 440.2 | ~20-25 |
| p-OH Atorvastatin-d5 | 580.4 | 445.4 | ~20-25 |
Note: The mass shift of +5 Da is retained in the product ion, confirming the deuterium label is located on the core structure (likely the phenyl ring) rather than the cleaved side chain.
Handling, Stability & Safety
Stability Profile
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Lactonization: Atorvastatin and its metabolites exist in an equilibrium between the active hydroxy-acid form and the inactive lactone form.[5][6]
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Risk:[7] Low pH (< 4) drives lactonization.
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Mitigation: Keep sample processing pH between 4.0 and 5.0. Analyze immediately after reconstitution.
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Photostability: Statins are photosensitive.
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Protocol: Perform all extractions under yellow monochromatic light or low-light conditions. Use amber glassware.
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Storage[8]
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Solid State: -20°C, desiccated. Stable for >2 years if protected from moisture.
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Solution: Methanol stock is stable for 1 month at -20°C.
Analytical Logic & Workflow Visualization
The following diagram illustrates the decision matrix for the bioanalytical workflow, ensuring data integrity.
Figure 2: Step-by-step bioanalytical workflow incorporating critical stability checkpoints (pH buffering) and QC validation steps.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15968539, para-Hydroxy Atorvastatin-d5 Calcium Salt. Retrieved from [Link]
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Bullen, W. W., et al. (1999). Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma. Journal of the American Society for Mass Spectrometry.[8] Retrieved from [Link]
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Partani, P., et al. (2014). Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(-) electrospray tandem mass spectrometry. Journal of Pharmaceutical Analysis.[9] Retrieved from [Link]
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Hermann, R., et al. (2004). Pharmacokinetics of atorvastatin and its metabolites in subjects with normal and impaired renal function. Journal of Clinical Pharmacology. Retrieved from [Link]
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- 7. P-HYDROXY ATORVASTATIN-D5 CALCIUM SALT | 214217-88-6 [m.chemicalbook.com]
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